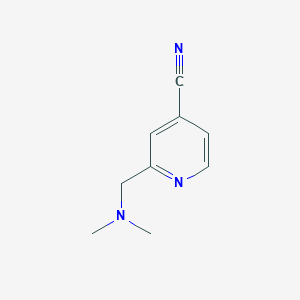![molecular formula C12H22N2O2 B8468438 tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8468438.png)
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate
描述
tert-Butyl(S)-(6-azaspiro[34]octan-8-yl)carbamate is a spirocyclic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of appropriate precursors under basic conditions, followed by protection of the amine group with tert-butyl carbamate. The reaction conditions often include the use of solvents like ethanol and reagents such as potassium hydroxide and p-toluenesulfonamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the carbamate group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring.
科学研究应用
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
作用机制
The mechanism of action of tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The tert-butyl carbamate group may also play a role in enhancing the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
- 6-azaspiro[3.4]octan-1-ol hydrochloride
- 2-oxa-6-azaspiro[3.3]heptane
- 5-thia-2-azaspiro[3.4]octane
Uniqueness
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate stands out due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound in various research applications .
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
tert-butyl N-[(8S)-6-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI 键 |
HKOSEKNVWYWWGV-SECBINFHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC12CCC2 |
规范 SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
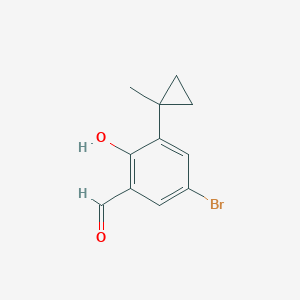
![(3,5-dichlorophenyl)methyl 4-[methyl-[4-(2H-triazol-4-yl)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B8468375.png)
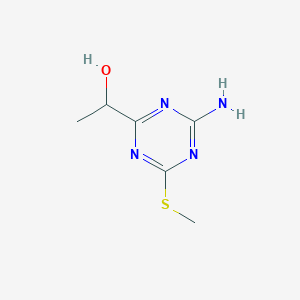
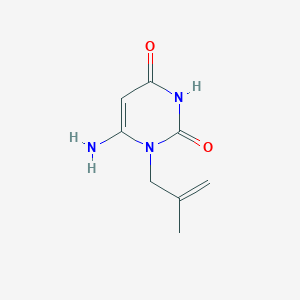
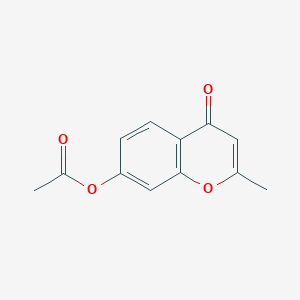
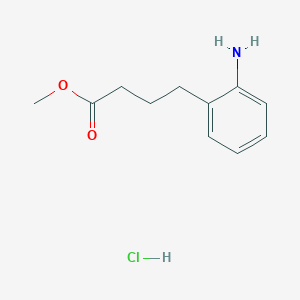
![2-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8468404.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,ethyl ester](/img/structure/B8468407.png)
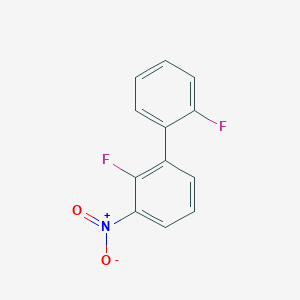
![Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate](/img/structure/B8468416.png)

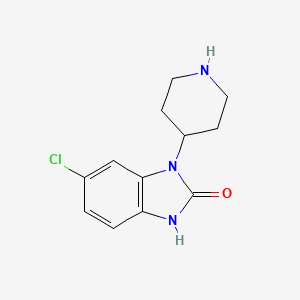
![{2-Methyl-4-[(2-methylpyridin-4-yl)ethynyl]-1H-imidazol-1-yl}acetonitrile](/img/structure/B8468450.png)
